molecular formula C23H21FN2O5S B12063672 Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate

Cat. No.: B12063672
M. Wt: 456.5 g/mol
InChI Key: GXXQIGAKAHMNEK-UHFFFAOYSA-N
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Description

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate is a complex organic compound that belongs to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate typically involves multi-step organic reactions. A possible synthetic route could include:

    Formation of the Thiophene Ring: Starting with a thiophene precursor, various substituents can be introduced through electrophilic aromatic substitution reactions.

    Introduction of Functional Groups: The ethoxyphenyl, fluorobenzamido, and carbamoyl groups can be introduced through nucleophilic substitution, amidation, and esterification reactions, respectively.

    Final Esterification: The carboxylate group can be esterified using methanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic steps but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring or the methyl group.

    Reduction: Reduction reactions could target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings may undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Oxidized derivatives with hydroxyl or carbonyl groups.

    Reduction: Reduced derivatives with alcohol groups.

    Substitution: Substituted aromatic compounds with various functional groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Possible applications in drug development, particularly for targeting specific biological pathways.

    Industry: Use in the development of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or structural components of cells.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 5-((2-methoxyphenyl)carbamoyl)-2-(2-chlorobenzamido)-4-methylthiophene-3-carboxylate
  • Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-bromobenzamido)-4-methylthiophene-3-carboxylate

Uniqueness

The unique combination of functional groups in Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate may confer distinct chemical reactivity and biological activity compared to its analogs. The presence of the fluorine atom, in particular, can significantly influence its pharmacokinetic properties and binding affinity to biological targets.

Biological Activity

Methyl 5-((2-ethoxyphenyl)carbamoyl)-2-(2-fluorobenzamido)-4-methylthiophene-3-carboxylate (CAS: 518350-22-6) is a complex organic compound with a thiophene core that has garnered interest for its potential biological activities. This article explores the compound's biological activity, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C23H21FN2O5S, with a molecular weight of approximately 456.5 g/mol. The structure features a thiophene ring substituted with various functional groups that enhance its reactivity and biological profile.

Property Value
Molecular FormulaC23H21FN2O5S
Molecular Weight456.5 g/mol
CAS Number518350-22-6

Synthesis

The synthesis of this compound involves multiple steps, typically including the formation of the thiophene ring, introduction of the ethoxy and fluorobenzamido groups, and subsequent esterification. The detailed synthetic route is essential for understanding how variations in synthesis can affect biological activity.

The compound's biological activity is largely attributed to its structural components, which allow it to interact with various biological targets. Notable activities include:

  • Anticancer Properties : Similar compounds have shown potential in inhibiting cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.
  • Antimicrobial Activity : The presence of the thiophene ring is associated with antimicrobial properties against various bacterial strains.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes such as acetylcholinesterase (AChE), which is significant in neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

  • Inhibition Studies : A study evaluated related compounds for their ability to inhibit AChE and butyrylcholinesterase (BuChE). Compounds structurally similar to this compound exhibited IC50 values indicating potent inhibition, suggesting potential therapeutic applications in Alzheimer's disease .
  • Antimicrobial Testing : Research on thiophene derivatives has demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The unique substituents on the thiophene ring enhance interaction with bacterial membranes, leading to increased antimicrobial efficacy.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various targets, including kinases involved in cancer progression. These studies indicate a favorable binding profile, supporting further investigation into its anticancer potential .

Properties

Molecular Formula

C23H21FN2O5S

Molecular Weight

456.5 g/mol

IUPAC Name

methyl 5-[(2-ethoxyphenyl)carbamoyl]-2-[(2-fluorobenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C23H21FN2O5S/c1-4-31-17-12-8-7-11-16(17)25-21(28)19-13(2)18(23(29)30-3)22(32-19)26-20(27)14-9-5-6-10-15(14)24/h5-12H,4H2,1-3H3,(H,25,28)(H,26,27)

InChI Key

GXXQIGAKAHMNEK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(C(=C(S2)NC(=O)C3=CC=CC=C3F)C(=O)OC)C

Origin of Product

United States

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